Home > Products > Screening Compounds P90143 > Pralatrexate, (R)-
Pralatrexate, (R)- - 1320211-70-8

Pralatrexate, (R)-

Catalog Number: EVT-279632
CAS Number: 1320211-70-8
Molecular Formula: C23H23N7O5
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pralatrexate, (R)- is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1; intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors; inhibition of DNA, RNA and protein synthesis; and apoptotic tumor cell death.

Pralatrexate

  • Compound Description: Pralatrexate is a folate analog metabolic inhibitor used for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) [, ]. It is a racemic mixture composed of (R)- and (S)- diastereomers []. Pralatrexate works by inhibiting dihydrofolate reductase (DHFR) [], an enzyme involved in folate metabolism which is essential for the synthesis of DNA, RNA and proteins. Pralatrexate has high affinity for the reduced folate carrier-1 (RFC-1), which is overexpressed on cancer cells, resulting in increased uptake and retention in malignant cells [, , , , ]. Once inside cells, it is efficiently polyglutamated, leading to prolonged intracellular retention [, ].

Methotrexate

  • Compound Description: Methotrexate is an antifolate drug that inhibits DHFR, similar to pralatrexate [, , , , ]. It is commonly used in chemotherapy regimens for various cancers, including lymphomas.
  • Relevance: Methotrexate shares a similar mechanism of action with Pralatrexate, (R)-, as both compounds target DHFR and interfere with folate metabolism. Both compounds are classified as antifolates [, , , , ].

Gemcitabine

  • Compound Description: Gemcitabine is a chemotherapy drug that interferes with DNA synthesis, ultimately leading to cell death [, , ]. It is used in various cancer types, including lymphomas.
  • Relevance: Gemcitabine is often considered as a treatment option for similar patient populations as pralatrexate, (R)-, particularly in the context of relapsed or refractory lymphomas [, ]. While not structurally similar, it is clinically relevant to compare their efficacies and potential as combination therapies with other agents.

Romidepsin

  • Compound Description: Romidepsin is a histone deacetylase (HDAC) inhibitor approved for treating relapsed or refractory PTCL [, , , , ]. HDAC inhibitors work by modifying gene expression and inducing cell cycle arrest and apoptosis in cancer cells.
  • Relevance: Romidepsin has been investigated in combination with pralatrexate, (R)-, in preclinical and clinical settings for the treatment of PTCL [, , , , ]. This combination aims to exploit potential synergistic effects arising from their distinct mechanisms of action.

6-Thioguanine (6-TG)

  • Compound Description: 6-Thioguanine is a purine analog that disrupts DNA replication and induces apoptosis in cancer cells []. It is used in the treatment of acute leukemias.
  • Relevance: 6-Thioguanine was studied in combination with pralatrexate for its potential in treating methylthioadenosine phosphorylase (MTAP)-deficient T-cell acute lymphoblastic leukemia []. Although the specific mechanism of synergy requires further investigation, this combination suggests a potential therapeutic strategy for specific subtypes of T-cell malignancies.
Overview

Pralatrexate, specifically the (R)-enantiomer, is a synthetic compound primarily used in oncology as an antineoplastic agent. It is classified as a folate analog and functions as a metabolic inhibitor, selectively targeting cancer cells that overexpress the reduced folate carrier protein-1. This compound is marketed under the brand name Folotyn and is indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma.

Source and Classification

Pralatrexate is derived from the chemical structure of folic acid, which plays a critical role in DNA synthesis and cellular metabolism. It is categorized under antimetabolites, specifically folic acid analogs, and is classified in the anatomical therapeutic chemical classification system with the code L01BA05. The compound is recognized for its ability to inhibit dihydrofolate reductase, an enzyme crucial for folate metabolism.

Synthesis Analysis

The synthesis of pralatrexate involves several key steps that create its unique structure. The compound is synthesized through a series of chemical reactions that typically include:

  1. Formation of the Core Structure: The initial steps involve creating the pteridine core, which is central to many folate analogs.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance the compound's affinity for reduced folate carrier proteins and to facilitate its cytotoxic action against cancer cells.
  3. Chiral Center Configuration: The synthesis results in a racemic mixture containing both (R)- and (S)-enantiomers at specific chiral centers, particularly at C10 and C19.

Detailed technical methodologies for synthesizing pralatrexate can be found in pharmaceutical chemistry literature, which outlines specific reagents, reaction conditions, and purification techniques.

Molecular Structure Analysis

Pralatrexate has a complex molecular structure characterized by its molecular formula C23H23N7O5C_{23}H_{23}N_{7}O_{5} and a molecular weight of approximately 477.48 g/mol. The structure includes:

  • Chiral Centers: The compound contains two asymmetric carbon centers which contribute to its diastereomeric nature.
  • Functional Groups: It features multiple amine and carboxylic acid groups that are essential for its biological activity.

The chemical structure can be represented as follows:

IUPAC Name (2S)2(4[1(2,4diaminopteridin6yl)pent4yn2yl]phenylformamido)pentanedioic acid\text{IUPAC Name }(2S)-2-({4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]phenyl}formamido)pentanedioic\text{ acid}
Chemical Reactions Analysis

Pralatrexate undergoes several important chemical reactions within biological systems:

  1. Inhibition of Dihydrofolate Reductase: Pralatrexate competes with dihydrofolate for binding to dihydrofolate reductase, leading to decreased levels of tetrahydrofolate and subsequently inhibiting DNA synthesis.
  2. Polyglutamylation: The drug can be converted into polyglutamylated forms by the enzyme folylpolyglutamyl synthase. This modification enhances its retention within cancer cells and further inhibits folate metabolism.
  3. Metabolism: Pralatrexate exhibits low hepatic metabolism and does not significantly induce or inhibit cytochrome P450 enzymes.
Mechanism of Action

The mechanism by which pralatrexate exerts its therapeutic effects involves several key processes:

  1. Selective Uptake: Pralatrexate is preferentially taken up by cancer cells through reduced folate carrier proteins due to its structural similarity to folic acid.
  2. Inhibition of Folate Metabolism: By inhibiting dihydrofolate reductase, pralatrexate disrupts the synthesis of nucleotides necessary for DNA replication, leading to cell death in rapidly dividing tumor cells.
  3. Cytotoxicity: The drug demonstrates significant cytotoxic effects across various human cancer cell lines at low concentrations, indicating its potency as an anticancer agent.
Physical and Chemical Properties Analysis

Pralatrexate exhibits several notable physical and chemical properties:

  • Appearance: It is typically an off-white to yellow solid.
  • Solubility: Pralatrexate is soluble in aqueous solutions at pH levels above 6.5 but is practically insoluble in organic solvents like chloroform and ethanol.
  • pKa Values: The compound has three pKa values (3.25, 4.76, and 6.17), indicating its acidic properties.
  • Melting Point: Pralatrexate has a melting point around 216°C.

These properties influence its formulation as an injectable solution for intravenous administration.

Applications

Pralatrexate is primarily used in clinical settings for treating specific types of lymphomas, particularly relapsed or refractory peripheral T-cell lymphoma. Its effectiveness stems from its ability to target rapidly dividing cells while minimizing effects on normal tissues when dosed appropriately.

In addition to its primary use in oncology, research continues into potential applications in other malignancies where folate metabolism plays a critical role.

Pharmacological Mechanisms of Action

Molecular Targets in Folate Metabolism Inhibition

Pralatrexate disrupts folate-dependent one-carbon (1C) metabolism through multi-enzyme targeting, creating synergistic inhibition of nucleotide biosynthesis:

  • Dihydrofolate Reductase (DHFR) Inhibition: As the primary target, pralatrexate competitively binds DHFR with picomolar affinity (Ki ≈ 13.4 pM), significantly stronger than methotrexate (MTX) [1] [10]. This blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), depleting cellular THF pools essential for purine and thymidylate synthesis [3].

  • Thymidylate Synthase (TS) Inhibition: Polyglutamated pralatrexate metabolites directly inhibit TS, the enzyme catalyzing deoxythymidine monophosphate (dTMP) formation from deoxyuridine monophosphate (dUMP) [1]. This dual inhibition creates a "thymineless death" scenario where DNA replication falters due to thymidine depletion while DHFR inhibition prevents THF regeneration needed for TS function [1] [3].

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition: Pralatrexate polyglutamates also disrupt de novo purine synthesis by inhibiting GARFT, which requires 10-formyl-THF to catalyze a critical formylation step [1]. This depletes adenosine and guanine nucleotide pools, compounding the antimetabolite effects on both DNA and RNA synthesis [2].

Table 1: Key Molecular Targets of Pralatrexate in Folate Metabolism

Target EnzymeBiological FunctionConsequence of InhibitionInhibition Constant (Ki)
Dihydrofolate Reductase (DHFR)Converts DHF to THFDepletion of reduced folate cofactors13.4 pM [10]
Thymidylate Synthase (TS)Synthesizes dTMP from dUMPImpaired DNA synthesis/repair9.3 µM (polyglutamated form) [1]
Glycinamide Ribonucleotide Formyltransferase (GARFT)Catalyzes purine ring formylationDisruption of de novo purine synthesis65 µM (polyglutamated form) [1]

The metabolic disruption extends beyond nucleotides. Folate metabolism intersects with the methionine cycle and redox defense systems. By depleting 5-methyl-THF, pralatrexate indirectly affects homocysteine remethylation to methionine, potentially altering epigenetic regulation through S-adenosylmethionine (SAM)-dependent methylation [2] [7]. This broad metabolic impact creates multiple stress points in rapidly dividing cancer cells.

Competitive Binding Dynamics with Dihydrofolate Reductase (DHFR)

Pralatrexate exhibits superior binding kinetics to DHFR compared to classical antifolates due to structural modifications:

  • Enhanced Binding Affinity: The 10-deaza modification and propargyl substitution at position 10 create optimal van der Waals interactions and hydrogen bonding within the DHFR active site. This configuration achieves a 10-fold higher binding affinity (Km = 0.3 μM) compared to methotrexate (Km = 4.8 μM) [1] [3]. The binding is characterized by slow dissociation kinetics, prolonging enzyme inhibition [10].

  • Stereoselective Inhibition: The (R)-diastereomer of pralatrexate demonstrates significantly greater inhibitory potency against human DHFR compared to the (S)-enantiomer. This stereospecificity arises from optimal three-dimensional positioning of the molecule's glutamate moiety and pteridine ring within the catalytic pocket [1].

  • Allosteric Effects: Crystallographic studies reveal that pralatrexate binding induces conformational changes in DHFR's NADPH-binding domain, reducing cofactor affinity and further compromising enzymatic function. This dual mechanism—direct active site blockade plus impaired cofactor binding—creates particularly potent inhibition [1] [3].

The competitive binding dynamics result in prolonged suppression of DHFR activity even at nanomolar drug concentrations. Unlike methotrexate, pralatrexate maintains efficacy against some DHFR-overexpressing cells, suggesting its high intrinsic affinity can overcome moderate degrees of target-based resistance [9].

Role of Polyglutamylation by Folylpolyglutamate Synthase (FPGS)

Polyglutamylation represents a critical activation step that profoundly influences pralatrexate's intracellular pharmacology:

  • Enhanced Retention: FPGS catalyzes the sequential addition of glutamate residues to pralatrexate's terminal glutamate, forming γ-polyglutamate chains (Pralatrexate-Glun). This polyglutamylation converts pralatrexate into a polyanionic species that cannot cross cellular membranes, effectively trapping the drug intracellularly. The extended intracellular half-life (12-18 hours) allows continuous enzyme inhibition despite transient plasma exposure [1] [3].

  • Increased Target Affinity: Polyglutamylation amplifies pralatrexate's inhibitory potency by 10-100 fold. The enhanced negative charge of polyglutamates improves electrostatic complementarity with positively charged regions in DHFR, TS, and GARFT active sites. For DHFR, the dissociation constant (Kd) decreases progressively with each additional glutamate moiety [1] [5].

  • FPGS Binding Kinetics: Pralatrexate demonstrates superior substrate efficiency for FPGS compared to methotrexate (Km = 5.9 μM vs 32.3 μM) [1]. This enhanced recognition by FPGS facilitates more extensive polyglutamylation, particularly in malignant cells with high FPGS expression. In vitro studies demonstrate that cell lines with elevated FPGS mRNA show 3-5 fold greater pralatrexate polyglutamate accumulation and correspondingly enhanced cytotoxicity [5] [9].

Table 2: Impact of Polyglutamylation on Pralatrexate Pharmacology

ParameterMonoglutamate FormPentaglutamate FormBiological Consequence
Cellular EffluxRapid via MRP/BCRP transportersNegligibleProlonged intracellular retention
DHFR Inhibition (IC50)13.4 pM0.8 pMEnhanced target suppression
TS Inhibition (IC50)>100 µM9.3 µMExpanded target spectrum
FPGS Processing EfficiencyKm = 5.9 µMN/ASuperior to methotrexate (Km = 32.3 µM)

The tissue-specific polyglutamylation pattern contributes to pralatrexate's therapeutic index. Hematologic malignancies, particularly T-cell lymphomas, exhibit higher FPGS activity than many normal tissues, promoting selective intracellular drug activation and retention [1] [5]. This differential activation partially explains the clinical efficacy in PTCL despite the ubiquity of folate metabolism.

Selective Cytotoxicity via Reduced Folate Carrier-1 (RFC-1) Overexpression

Cellular uptake represents the initial pharmacological barrier where pralatrexate demonstrates strategic advantages:

  • Enhanced RFC-1 Affinity: RFC-1, the primary transporter for reduced folates, exhibits significantly higher affinity for pralatrexate (Km = 1.2 μM) than for methotrexate (Km = 5.0 μM) or natural folates [1] [3]. This 4-fold greater transport efficiency stems from optimal interactions between pralatrexate's propargyl group and hydrophobic residues in RFC-1's substrate-binding pocket [3] [10].

  • Oncofetal Expression Pattern: RFC-1 functions as an oncofetal protein with substantially higher expression (>5-fold) in malignant tissues compared to corresponding normal tissues [1] [9]. This overexpression is particularly prominent in aggressive T-cell malignancies where RFC-1 transcription is driven by oncogenic signaling pathways. The differential expression creates a molecular entry gateway selectively amplified in cancer cells [3] [9].

  • Predictive Biomarker Potential: Clinical and preclinical evidence identifies RFC-1 expression as a key determinant of pralatrexate sensitivity. In vitro studies demonstrate strong correlation (R² = 0.89) between RFC-1 mRNA levels and pralatrexate cytotoxicity across diverse cancer cell lines [5] [9]. Multiple myeloma cell lines with high RFC-1 expression exhibit IC50 values in the low nanomolar range (1.7-9.7 nM), while RFC-1-low lines show resistance (IC50 >350 nM) [9]. Similar patterns occur in solid tumors and lymphomas, suggesting RFC-1 as a potential response biomarker [5].

Table 3: RFC-1 as Biomarker for Pralatrexate Sensitivity

Cell Line/ModelRFC-1 Expression LevelPralatrexate IC50Correlation SignificanceReference
MM.1s (Myeloma)High1.7 nMP < 0.001 [9]
KMS-11 (Myeloma)High9.7 nMP < 0.001 [9]
U266 (Myeloma)Low>350 nMP < 0.001 [9]
HCC2998 (Colon)Moderate0.08 µMR² = 0.89 across 15 lines [5]
PTCL Patient SamplesVariableClinical response in 29%Ongoing validation [1] [8]

The transport-selectivity paradigm is further enhanced by reduced affinity for alternative transporters. Unlike methotrexate, pralatrexate exhibits minimal uptake via the proton-coupled folate transporter (PCFT) [3]. This reduces intestinal absorption (limiting gastrointestinal toxicity) and decreases uptake in normal tissues reliant on PCFT, while malignant cells exploiting RFC-1 overexpression accumulate the drug preferentially [3] [10].

The integrated pharmacological profile—selective uptake via RFC-1, efficient activation by FPGS, and high-affinity multi-enzyme inhibition—creates a self-amplifying cycle of cytotoxicity specifically optimized for aggressive hematologic malignancies. This mechanistic foundation supports pralatrexate's distinctive activity in T-cell lymphomas where these molecular features converge [1] [3] [9].

Properties

CAS Number

1320211-70-8

Product Name

Pralatrexate, (R)-

IUPAC Name

(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid

Molecular Formula

C23H23N7O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1

InChI Key

OGSBUKJUDHAQEA-ZBFHGGJFSA-N

SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Pralatrexate, (R)-;

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.